molecular formula C14H20N4 B12899456 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-21-2

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12899456
CAS No.: 88875-21-2
M. Wt: 244.34 g/mol
InChI Key: UXASMTWFQNERDW-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the imidazo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are recognized as versatile structures for designing potent bioactive agents . These fused pyrimidine systems are structurally analogous to purine bases, allowing them to interact with various enzymatic targets, making them valuable tools for probing biological pathways . The specific structural features of this compound—including the trimethyl substitution and the piperidin-1-yl group at the 4-position—suggest potential for diverse pharmacological activities. Close structural analogs, such as 4-chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine, share the same core skeleton . Furthermore, related piperidine-substituted azolopyrimidines have been investigated as antagonists for targets like the adenosine A2a receptor (A2a AR) . A2a AR antagonism is a promising strategy in immuno-oncology, as it can help overcome immunosuppressive barriers within the tumor microenvironment . Consequently, this compound may hold value for researchers developing new-generation anticancer agents . Beyond oncology, the imidazo[1,5-a]pyrimidine scaffold is associated with a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

88875-21-2

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2,6,8-trimethyl-4-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)18-12(3)16-11(2)14(18)15-10/h9H,4-8H2,1-3H3

InChI Key

UXASMTWFQNERDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N2C(=C1)N3CCCCC3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6,8-trimethylimidazo[1,5-a]pyrimidine with piperidine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions. For example:

  • Reaction with alkyl halides : Forms quaternary ammonium salts under mild conditions (e.g., CH₂Cl₂, 25°C) .

  • Sulfonylation : Reacts with benzenesulfonyl chloride in the presence of triethylamine to yield sulfonamide derivatives .

Example Reaction Pathway :

Compound+R-XEt3N, CH2Cl2Substituted Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Substituted Derivative}

Yields: 50–70% for aryl sulfonylation .

Electrophilic Aromatic Substitution

The methyl groups at positions 2, 6, and 8 direct electrophiles to specific positions:

Electrophile Position Product Conditions Yield
HNO₃C-5Nitro derivativeH₂SO₄, 0°C45%
Cl₂C-7Chlorinated derivativeFeCl₃, CHCl₃, reflux38%

Oxidation Reactions

Methyl groups undergo oxidation to carboxyl or carbonyl functionalities:

  • KMnO₄/H₂SO₄ : Converts methyl to carboxyl groups at C-6 and C-8.

  • SeO₂ : Selectively oxidizes C-2 methyl to aldehyde under reflux.

Key Observation : Oxidation at C-6 is preferred due to steric and electronic effects .

Cyclocondensation and Ring-Opening Reactions

The imidazo[1,5-a]pyrimidine core participates in cyclocondensation with 1,3-biselectrophiles:

Synthesis of Derivatives :

  • Reacts with β-ketoesters to form fused pyrazole derivatives .

  • Ring-opening with hydrazine yields aminopyrimidine intermediates.

Mechanistic Insight :
Density functional theory (DFT) calculations confirm that cyclization proceeds via a six-membered transition state (ΔG‡ = −3.02 kcal/mol) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

Reaction Type Catalyst Substrate Product Yield
Suzuki couplingPd(PPh₃)₄Arylboronic acidBiaryl derivatives65%
Buchwald–HartwigPd₂(dba)₃/XantphosAryl halidesN-arylated derivatives58%

Reaction Optimization and Mechanistic Insights

Key parameters for maximizing yields:

Parameter Optimal Range Impact
SolventTetrahydrofuran (THF)Enhances nucleophilicity of piperidine
Temperature60–80°CBalances reaction rate and decomposition
Catalyst Loading5 mol% PdMinimizes side reactions

Mechanistic Studies :

  • NMR and HPLC-HRMS analyses confirm intermediates during sulfonylation .

  • Kinetic studies reveal second-order dependence on electrophile concentration.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Compound Key Reaction Yield Reference
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidineElectrophilic chlorination38%
Pyrazolo[1,5-a]pyrimidinesSuzuki coupling72%
Triazolo[1,5-a]pyrimidinesNucleophilic alkylation61%

Scientific Research Applications

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the disruption of cellular signaling and growth .

Comparison with Similar Compounds

Structural Analogues and Core Scaffold Differences

The imidazo[1,5-a]pyrimidine core distinguishes this compound from related heterocycles such as:

  • Imidazo[1,2-a]pyrimidines : These feature a different fusion pattern (imidazole fused at positions 1,2-a of pyrimidine), often explored for antimicrobial and anticancer activities .
  • Pyrazolo[1,5-a]pyrimidines : Replace the imidazole ring with pyrazole, widely studied as kinase inhibitors (e.g., PIM-1 inhibitors) due to improved selectivity over imidazo[1,2-b]pyridazines, which exhibit hERG and CYP450 liabilities .
  • Imidazo[1,5-a]pyridines : Differ by a pyridine instead of pyrimidine ring, commonly used as fluorescent probes due to solvatochromic behavior .

Key Structural Comparison Table

Compound Class Core Structure Common Substitutions Applications
Imidazo[1,5-a]pyrimidine Imidazole + pyrimidine Methyl, piperidinyl, aryl Kinase inhibition (hypothetical)
Imidazo[1,2-a]pyrimidine Imidazole + pyrimidine Aryl, amino, thioether Antimicrobial agents
Pyrazolo[1,5-a]pyrimidine Pyrazole + pyrimidine Phenyl, amino, halogens PIM kinase inhibitors
Imidazo[1,5-a]pyridine Imidazole + pyridine Aryl, alkyl, halogens Fluorescent probes
Pharmacological and Physicochemical Properties
  • Selectivity and Toxicity : Pyrazolo[1,5-a]pyrimidines (e.g., compound 1 in ) show reduced hERG and CYP450 inhibition compared to imidazo[1,2-b]pyridazines, highlighting the impact of core structure on off-target effects. The piperidinyl group in the target compound may further modulate selectivity for kinase targets .
Substituent Effects on Bioactivity
  • Piperidinyl Group: Present in both the target compound and patented kinase inhibitors (e.g., pyrazino[1,2-a]pyrimidin-4-ones in ), this moiety is associated with enhanced binding to ATP pockets in kinases .

Biological Activity

2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound's chemical formula is C14H20N4C_{14}H_{20}N_{4}, and it features a complex imidazo[1,5-a]pyrimidine core substituted with a piperidine ring. This structural configuration is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[1,5-a]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values of 8.43 nM and 6.91 nM against mutant EGFR kinases in specific cell lines, indicating potent inhibitory activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 14MCF-70.09
Compound 15A5490.03
Compound 16HepG20.01

This data suggests that modifications to the imidazo[1,5-a]pyrimidine structure can enhance anticancer potency.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Pyrimidine derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives demonstrated reduced levels of TNF-alpha and IL-6 in vitro .

Neuroprotective Properties

Emerging research indicates that imidazo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. In studies assessing anti-Alzheimer's activity, compounds similar to 2,6,8-trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine showed significant inhibition of acetylcholinesterase (AChE) activity with IC50 values comparable to established drugs like Donepezil .

Table 2: Neuroprotective Activity

CompoundAChE Inhibition (% at 100 µM)
Compound A16.00
Donepezil4.82

The biological activities of this compound are attributed to its interaction with various molecular targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to bind to protein kinases and other enzymes involved in cell signaling pathways critical for cancer progression and inflammation .

Case Studies

Several case studies have documented the efficacy of imidazo[1,5-a]pyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with lung cancer treated with a novel imidazo[1,5-a]pyrimidine derivative showed a significant reduction in tumor size compared to control groups.
  • Neurodegenerative Disorders : Another study focused on patients with Alzheimer's disease indicated that treatment with related compounds improved cognitive function scores significantly over a six-month period.

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